licoagrochalcone A
Overview
Description
Licochalcone A is a chalconoid, a type of natural phenol. It is a compound found in the root of Glycyrrhiza glabra (licorice) and has been studied for its potential biological activities. Research has shown that Licochalcone A exhibits a range of pharmacological effects, including antiparasitic, anti-inflammatory, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of Licochalcone A involves the use of prenylated benzaldehydes, which can be derived from acetophenones. A general synthesis method for prenylated aromatic compounds has been described, which is used to create analogues of Licochalcone A . Additionally, the synthesis and isolation of glucuronides and mercapturic acids of Licochalcone A have been achieved using rabbit and pig liver microsomes .
Molecular Structure Analysis
The molecular structure of Licochalcone A has been elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have confirmed the structure of Licochalcone A and its purity has been verified by high-pressure liquid chromatography .
Chemical Reactions Analysis
Licochalcone A has been shown to interact with various biological molecules and enzymes. For instance, it inhibits the activity of pancreatic lipase, which is an enzyme involved in the digestion of dietary fats . It also induces apoptosis in cancer cells through the up-regulation of TRAIL and activation of caspases and PARP in a caspase-dependent manner . Furthermore, Licochalcone A modifies the erythrocyte membrane, which is associated with its antiparasitic activity against Plasmodium falciparum .
Physical and Chemical Properties Analysis
Licochalcone A has demonstrated the ability to scavenge free radicals, indicating its antioxidant properties . It has also shown cytotoxic effects on various cell lines, suggesting its potential use as a chemotherapeutic agent . The compound's effects on cell cycle progression and apoptosis have been linked to its influence on various signaling pathways, including the MAPK pathway and the NF-κB and Nrf2 pathways .
Scientific Research Applications
Flavonoid Constituents and Structure Elucidation
- Licoagrochalcone A, identified as a prenylated flavonoid, was isolated from Glycyrrhiza glabra (licorice) root cultures. Its structure was determined using spectroscopic techniques (Asada, Li, & Yoshikawa, 1998).
Pharmacological Activities
- Various flavonoids, including licoagrochalcone A, extracted from Glycyrrhiza glabra, display notable pharmacological activities. These include antitumor, antiparasitic, antileishmanial, anti-ulcer, and antioxidative effects (Franceschelli et al., 2011).
Antioxidant Properties
- Licoagrochalcone A contributes to antioxidative properties, as evidenced by its role in activating cytoprotective phase II enzymes and inducing nuclear translocation of NF‐E2‐related factor 2 (Nrf2) in human fibroblasts. This activity is significant in reducing oxidative processes in human skin (Kühnl et al., 2015).
Anti-Inflammatory and Immunomodulatory Effects
- Licoagrochalcone A, along with other related compounds, has been shown to have immunomodulatory effects, inhibiting lymphocyte proliferation and cytokine production, suggesting potential applications in treating diseases with an inflammatory component (Barfod et al., 2002).
Antimicrobial Action
- Licoagrochalcone A demonstrates antimicrobial activity, particularly against Gram-positive bacteria, by interfering with bacterial respiration and inhibiting NADH-cytochrome c reductase in the bacterial respiratory electron transport chain (Haraguchi et al., 1998).
Anticancer Potential
- Licoagrochalcone A exhibits anticancer properties, as indicated by its ability to induce cell cycle arrest and apoptosis in cancer cell lines. It has shown efficacy in inhibiting the proliferation of various human cancer cell lines, suggesting its potential as a chemopreventive agent (Fu et al., 2004).
Neuroprotective Effects
- In Parkinson’s disease models, Licoagrochalcone A has demonstrated neuroprotective effects by inhibiting microglial activation and the subsequent loss of dopaminergic neurons, indicating its potential therapeutic application in neurodegenerative diseases (Huang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUGLERLRIQATC-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316001 | |
Record name | Licoagrochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
licoagrochalcone A | |
CAS RN |
202815-28-9 | |
Record name | Licoagrochalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licoagrochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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